molecular formula C24H26N6O4 B5600023 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5600023
M. Wt: 462.5 g/mol
InChI Key: SGAORXFYSWBHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C24H26N6O4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.20155333 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Geometry

The study of similar compounds, like 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, reveals details about their molecular geometry. These compounds typically exhibit a planar geometry of the purine system, with specific conformations for their substituent groups. This information is crucial for understanding the interaction of these compounds with biological targets (Karczmarzyk et al., 1995).

Receptor Affinity and Psychotropic Potential

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been studied for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential applications in psychotropic drug development. These compounds show promise for antidepressant and anxiolytic properties, suggesting a significant impact on mental health treatments (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Research into 8-alkylamino substituted derivatives of similar compounds has revealed their potential in cardiovascular treatments. Some of these derivatives demonstrate strong prophylactic antiarrhythmic activity and hypotensive effects, pointing to their utility in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Electron Transfer

Studies on naphthalimide derivatives with piperazine substituents, which share structural similarities with the target compound, have shown interesting luminescent properties and photo-induced electron transfer capabilities. These findings could pave the way for applications in optical materials and sensors (Gan et al., 2003).

Antihistaminic Activity

Theophylline and theobromine derivatives, closely related to the compound , have demonstrated significant antihistaminic activity. This suggests potential applications in treating allergic reactions and asthma (Pascal et al., 1985).

properties

IUPAC Name

7-benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4/c1-26-21-20(23(32)27(2)24(26)33)30(15-17-7-4-3-5-8-17)19(25-21)16-28-10-12-29(13-11-28)22(31)18-9-6-14-34-18/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAORXFYSWBHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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